molecular formula C7H6BrNO3 B1282212 4-Bromo-3-methyl-2-nitrophenol CAS No. 85598-12-5

4-Bromo-3-methyl-2-nitrophenol

Cat. No. B1282212
CAS RN: 85598-12-5
M. Wt: 232.03 g/mol
InChI Key: HXNNJFUSAYWUFT-UHFFFAOYSA-N
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Patent
US07812017B2

Procedure details

4-Bromo-3-methyl-2-nitrophenol (7.17 g, 31 mmol, Intermediate 41) was dissolved in acetone (50 mL). K2CO3 (8.65 g, 62 mmol) was added, followed by MeI (3.9 mL, 62 mmol) and the reaction mixture was stirred at ambient temperature for 18 hrs. The crude mixture was concentrated, H2O was added and the mixture was extracted with CH2Cl2, dried over Na2SO4, filtered and evaporated to give 4-bromo-3-methyl-2-nitrophenyl methyl ether, 7 g (92%).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 g
Type
reactant
Reaction Step Two
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[CH3:12].[C:13]([O-])([O-])=O.[K+].[K+].CI>CC(C)=O>[CH3:13][O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([CH3:12])[C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)O)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated
ADDITION
Type
ADDITION
Details
H2O was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.